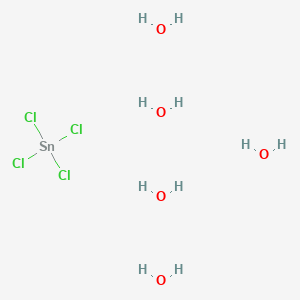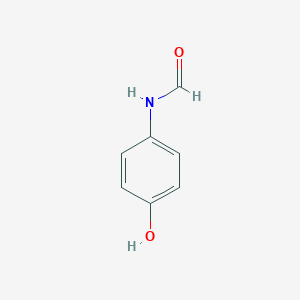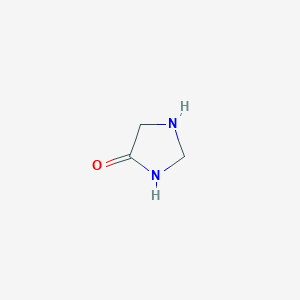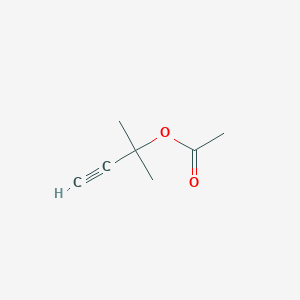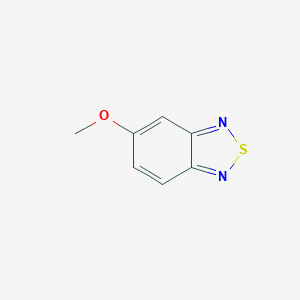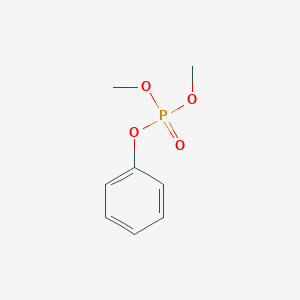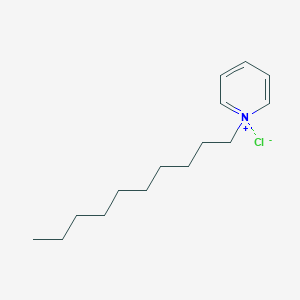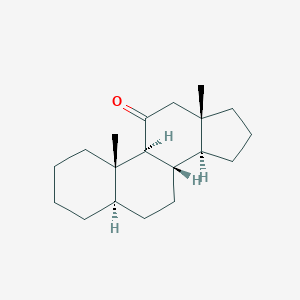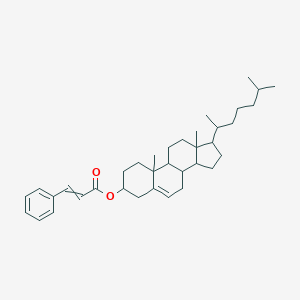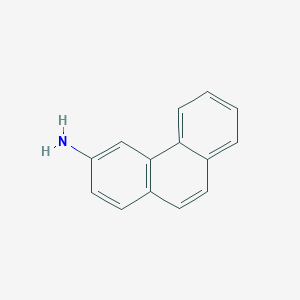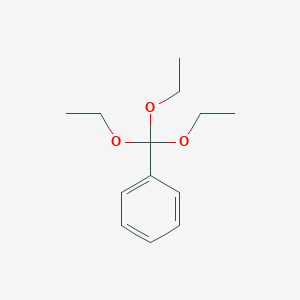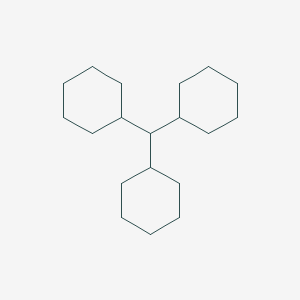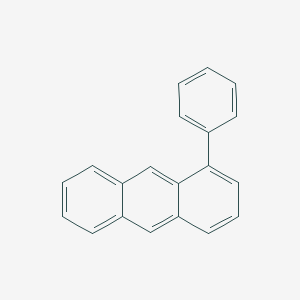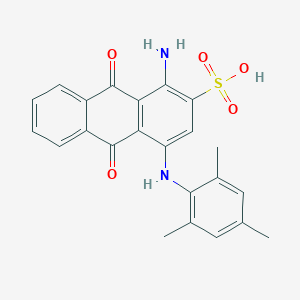
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid, also known as DAS, is a synthetic compound that belongs to the class of anthraquinone dyes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is based on its ability to intercalate into DNA and RNA molecules. This intercalation results in changes to the conformation of the nucleic acid molecule, which can affect its ability to interact with other molecules and perform its biological functions.
Effets Biochimiques Et Physiologiques
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, inhibition of RNA synthesis, and inhibition of protein synthesis. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is its high quantum yield, which makes it a highly sensitive fluorescent dye for biomolecule labeling. However, one limitation is its tendency to bind non-specifically to proteins and other biomolecules, which can interfere with experimental results.
Orientations Futures
There are several potential future directions for research on 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid. One area of interest is the development of new methods for synthesizing 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and related compounds that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid in areas such as drug discovery and diagnostics. Finally, there is a need for further research into the mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and its effects on biological systems, which could lead to the development of new therapeutic interventions.
Méthodes De Synthèse
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid can be synthesized by the reaction of 2,4,6-trimethylaniline with 1,4-diaminoanthraquinone-2-sulfonic acid in the presence of sulfuric acid. The resulting compound is then oxidized with potassium permanganate to yield 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid.
Applications De Recherche Scientifique
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been used in a variety of scientific research applications, including DNA sequencing, protein analysis, and enzyme assays. It is commonly used as a fluorescent dye for labeling biomolecules, as it has a high quantum yield and excitation and emission spectra that are compatible with commonly used fluorescence detection systems.
Propriétés
Numéro CAS |
1833-57-4 |
|---|---|
Nom du produit |
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid |
Formule moléculaire |
C23H20N2O5S |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N2O5S/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27/h4-10,25H,24H2,1-3H3,(H,28,29,30) |
Clé InChI |
YKHGPGKCMQFZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
Autres numéros CAS |
1833-57-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



